molecular formula C16H24N2O2S2 B2936639 N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide CAS No. 2034477-05-7

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide

Cat. No.: B2936639
CAS No.: 2034477-05-7
M. Wt: 340.5
InChI Key: MPVOJPVPORWTOL-UHFFFAOYSA-N
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Description

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide is a complex organic compound that features a piperidine ring, a thiolane ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and thiolane intermediates. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the thiolane ring is often introduced via thiolation reactions. The final step involves the sulfonation of the benzenesulfonamide group, which can be achieved using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
  • N-(piperidin-4-yl)benzamide derivatives

Uniqueness

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S2/c19-22(20,16-4-2-1-3-5-16)17-12-14-6-9-18(10-7-14)15-8-11-21-13-15/h1-5,14-15,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVOJPVPORWTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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